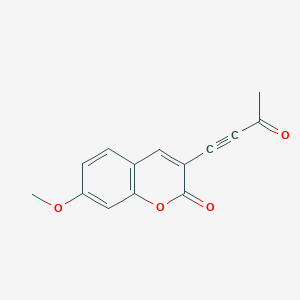
2H-1-Benzopyran-2-one, 7-methoxy-3-(3-oxo-1-butynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 7-methoxy-3-(3-oxo-1-butynyl)- is a chemical compound belonging to the benzopyran family. It is characterized by a benzopyran core structure with a methoxy group at the 7th position and a 3-oxo-1-butynyl group at the 3rd position. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-methoxy-3-(3-oxo-1-butynyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methoxy-2H-1-benzopyran-2-one and 3-oxo-1-butynyl derivatives.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Coupling Reaction: The key step involves the coupling of the 7-methoxy-2H-1-benzopyran-2-one with the 3-oxo-1-butynyl derivative under controlled conditions to form the target compound.
Industrial Production Methods
In industrial settings, the production of 2H-1-Benzopyran-2-one, 7-methoxy-3-(3-oxo-1-butynyl)- may involve large-scale reactors, optimized reaction conditions, and continuous monitoring to ensure high yield and purity. The use of advanced techniques such as chromatography and crystallization may be employed for purification.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 7-methoxy-3-(3-oxo-1-butynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions may involve the replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) and platinum (Pt) are often employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
2H-1-Benzopyran-2-one, 7-methoxy-3-(3-oxo-1-butynyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 7-methoxy-3-(3-oxo-1-butynyl)- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
7-Methoxycoumarin: Similar in structure but lacks the 3-oxo-1-butynyl group.
Umbelliferone: A related compound with a hydroxy group instead of a methoxy group at the 7th position.
Herniarin: Another benzopyran derivative with different substituents.
Uniqueness
2H-1-Benzopyran-2-one, 7-methoxy-3-(3-oxo-1-butynyl)- is unique due to the presence of both the methoxy group and the 3-oxo-1-butynyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications and research studies.
Properties
CAS No. |
676256-42-1 |
|---|---|
Molecular Formula |
C14H10O4 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
7-methoxy-3-(3-oxobut-1-ynyl)chromen-2-one |
InChI |
InChI=1S/C14H10O4/c1-9(15)3-4-11-7-10-5-6-12(17-2)8-13(10)18-14(11)16/h5-8H,1-2H3 |
InChI Key |
OGGILYGVVKVHTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C#CC1=CC2=C(C=C(C=C2)OC)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















